molecular formula C16H21N3O2 B2941001 4-butoxy-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide CAS No. 1172893-48-9

4-butoxy-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2941001
CAS No.: 1172893-48-9
M. Wt: 287.363
InChI Key: RINHFBOQHCBBDZ-UHFFFAOYSA-N
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Description

4-butoxy-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 1,3-dimethyl-1H-pyrazole-5-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrazoles.

Scientific Research Applications

4-butoxy-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(1,3-dimethyl-1H-pyrazol-3-yl)benzamide
  • 4-butoxy-N-(1,3-dimethyl-1H-pyrazol-4-yl)benzamide
  • 4-butoxy-N-(1,3-dimethyl-1H-pyrazol-6-yl)benzamide

Uniqueness

4-butoxy-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its pharmacological properties and reactivity. The position of the substituents can affect the compound’s binding affinity to molecular targets and its overall biological activity.

Properties

IUPAC Name

4-butoxy-N-(2,5-dimethylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-4-5-10-21-14-8-6-13(7-9-14)16(20)17-15-11-12(2)18-19(15)3/h6-9,11H,4-5,10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINHFBOQHCBBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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